molecular formula C9H8N2O B1593692 2-Methylphthalazin-1-one CAS No. 6091-81-2

2-Methylphthalazin-1-one

Cat. No.: B1593692
CAS No.: 6091-81-2
M. Wt: 160.17 g/mol
InChI Key: ZXMPSTMIJQZYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Context within Phthalazinone Chemistry

Phthalazinones are a class of compounds derived from phthalazine (B143731), featuring a carbonyl (ketone) group on the pyridazine (B1198779) ring. The systematic IUPAC name for the parent compound is 2-methylphthalazin-1(2H)-one. Its molecular structure is characterized by a planar, bicyclic system.

Table 1: Chemical Identification of 2-Methylphthalazin-1-one

Identifier Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
IUPAC Name 2-methylphthalazin-1(2H)-one
SMILES CN1C(=O)C2=CC=CC=C2C=N1

| InChI Key | ZXMPSTMIJQZYLV-UHFFFAOYSA-N |

The synthesis of the this compound core typically involves the cyclization of ortho-substituted aromatic precursors. A common and efficient method is the reaction of an appropriate precursor with methylhydrazine. mdpi.com For instance, the condensation of 2-acetylbenzoic acid with methylhydrazine in refluxing ethanol (B145695) yields 4-methyl-2-methylphthalazin-1(2H)-one. nih.gov Another documented route involves the microwave-assisted reaction of 2-carboxybenzaldehyde (B143210) with methylhydrazine, which can produce this compound in high yield. chemicalbook.com Modifications to the phthalazinone scaffold, such as substitutions at the C4 position, are central to developing new derivatives with specific biological functions. This can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions on a bromo-substituted phthalazinone precursor. nih.gov

Significance in Contemporary Chemical and Biomedical Research

The phthalazinone scaffold, and specifically this compound, is a cornerstone in the development of new therapeutic agents due to the wide range of pharmacological activities exhibited by its derivatives. nih.govnih.govresearchgate.net Research has demonstrated that molecules incorporating this core can interact with various biological targets, leading to applications in oncology, infectious diseases, and inflammatory conditions. researchgate.netosf.ioresearchgate.net

The significance of this scaffold is highlighted by the development of potent enzyme inhibitors. For example, derivatives of phthalazinone are recognized as powerful inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA repair in cancer cells. nih.govresearchgate.net The inhibition of PARP is a key strategy in cancer therapy, and several phthalazinone-based compounds have been investigated for this purpose. researchgate.nettandfonline.com

In the field of infectious diseases, derivatives have shown notable antifungal activity. mdpi.comosf.ionih.gov Modifications at the C4 and N2 positions of the phthalazinone ring have been shown to be crucial for antifungal efficacy. mdpi.com For instance, a study synthesizing twenty-five polysubstituted phthalazinone derivatives found that 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one displayed remarkable activity against pathogenic dermatophytes and Cryptococcus neoformans. mdpi.comnih.gov This highlights the importance of the methyl group at the N2 position for biological activity, as related compounds lacking this substitution were inactive. mdpi.com

Furthermore, the versatility of the this compound scaffold allows for its incorporation into hybrid molecules to enhance or introduce new biological activities. Research into hybrid compounds combining the phthalazinone moiety with dithiocarbamates has resulted in molecules with improved antiproliferative activities against several cancer cell lines. nih.gov The ability to functionalize the scaffold at different positions, particularly C4, allows medicinal chemists to fine-tune the pharmacological profile of the resulting compounds. nih.govnih.gov

Table 2: Research Findings on Bioactive this compound Derivatives

Derivative Research Area Finding
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one Antifungal Exhibited significant activity against Cryptococcus neoformans and dermatophytes, with MIC values ranging from 3.9 to 15.6 µg/mL against several clinical isolates. mdpi.comosf.ionih.gov
4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride Anticancer Showed cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines.
Phthalazinone-dithiocarbamate hybrids Anticancer Novel hybrid compounds showed improved antiproliferative activity against multiple cancer cell lines compared to the parent compounds. nih.gov
4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one derivatives Antibacterial A derivative linked to benzothiazole (B30560) via a 2-mercapto-N-methylacetamide linker showed beneficial antibacterial activity. mdpi.com

| N-(Substituted)-phthalazinones | PARP-1 Inhibition | Phthalazinone derivatives have been developed as potent inhibitors of PARP-1, a key target in cancer therapy. researchgate.nettandfonline.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMPSTMIJQZYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310453
Record name 2-Methylphthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-81-2
Record name NSC227289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylphthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylphthalazin 1 One and Its Derivatives

Established Cyclocondensation Approaches

Cyclocondensation reactions form the bedrock of phthalazinone synthesis, typically involving the reaction of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. These methods are valued for their reliability and have been refined over the years to improve yields and purity.

Hydrazine-Mediated Cyclocondensation of 2-Acylbenzoic Acids

A widely employed and classical method for the synthesis of phthalazinone derivatives involves the cyclocondensation of 2-acylbenzoic acids with hydrazine or its substituted counterparts. bu.edu.eg For the specific synthesis of 2-methylphthalazin-1-one, 2-formylbenzoic acid is reacted with methylhydrazine. thieme-connect.de The reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. bu.edu.egthieme-connect.de The mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the aldehyde or ketone group of the 2-acylbenzoic acid. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, leading to cyclization and subsequent dehydration to afford the stable phthalazinone ring system. nih.gov

This method's versatility allows for the synthesis of a wide array of C4-substituted phthalazinones by simply varying the acyl group on the benzoic acid precursor. For instance, using 2-benzoylbenzoic acid with hydrazine hydrate (B1144303) yields 4-phenylphthalazin-1(2H)-one. thieme-connect.de

Table 1: Examples of Phthalazinones Synthesized via Hydrazine-Mediated Cyclocondensation

2-Acylbenzoic AcidHydrazine DerivativeProductYield (%)Reference
2-Formylbenzoic acidMethylhydrazine2-Methylphthalazin-1(2H)-oneNot specified thieme-connect.de
2-Benzoylbenzoic acidHydrazine hydrate4-Phenylphthalazin-1(2H)-one92 thieme-connect.de
2-Acetyl benzoic acidHydrazine hydrate4-Methylphthalazin-1(2H)-oneNot specified nih.gov
2-Acetyl benzoic acidMethyl hydrazine2,4-Dimethylphthalazin-1(2H)-oneNot specified nih.gov

Carbonyldiimidazole (CDI)-Mediated Cyclocondensation under GMP Conditions

For large-scale and Good Manufacturing Practice (GMP) compliant synthesis, a modified cyclocondensation approach utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) has been developed. This method is particularly advantageous as it avoids harsh reaction conditions and often leads to cleaner product formation with high purity (≥98% by HPLC). The process begins with the activation of the carboxylic acid functionality of a 2-acylbenzoic acid with CDI in a solvent like acetonitrile (B52724) or dimethylformamide (DMF). This forms a highly reactive acylimidazole intermediate.

The subsequent addition of hydrazine leads to a nucleophilic attack on the activated carbonyl group, followed by cyclization to form the phthalazinone ring. This method offers excellent control over the reaction, and specific protocols have been established to minimize residual hydrazine to less than 50 ppm through controlled crystallization and washing with dilute acetic acid. The use of ethanol-water mixtures as a solvent system facilitates the isolation of the product with high purity and controlled moisture content. This CDI-mediated approach is a key component of industrial syntheses where stringent quality control is paramount. nih.gov

N-Alkylation Strategies for Phthalazinone Scaffold Functionalization

The nitrogen at the 2-position of the phthalazinone ring provides a convenient handle for further functionalization through N-alkylation. This allows for the introduction of a wide variety of substituents, significantly expanding the chemical space and potential applications of the phthalazinone core.

Direct Alkylation of Phthalazin-1(2H)-one with Alkyl Halides

The most straightforward method for introducing an alkyl group at the N-2 position is the direct alkylation of phthalazin-1(2H)-one or its C4-substituted derivatives with an alkyl halide. To synthesize this compound, phthalazin-1(2H)-one is treated with methyl iodide in the presence of a base, such as potassium carbonate (K₂CO₃), in a dry aprotic solvent like acetone (B3395972) or DMF. nih.govsapub.org The base deprotonates the N-H of the lactam, generating a nucleophilic nitrogen that readily attacks the alkyl halide.

It is crucial to control the reaction conditions to favor N-alkylation over the potential O-alkylation, which can occur due to the lactam-lactim tautomerism of the phthalazinone ring. nih.gov The use of potassium salts of phthalazinones and aprotic solvents generally ensures selective N-alkylation. nih.govresearchgate.net This method is broadly applicable for introducing various alkyl groups, including simple alkyls like methyl and isopropyl, as well as more complex moieties. nih.gov For instance, reacting phthalazin-1(2H)-one with 1,2-dibromoethane (B42909) in DMF with K₂CO₃ as a base yields 2-(2-bromoethyl)phthalazin-1(2H)-one. nih.gov

Table 2: Conditions for Direct N-Alkylation of Phthalazinones

Phthalazinone DerivativeAlkylating AgentBaseSolventProductYield (%)Reference
4-Bromophthalazin-1(2H)-oneMethyl iodideK₂CO₃Acetone4-Bromo-2-methylphthalazin-1(2H)-one85 nih.gov
4-Bromophthalazin-1(2H)-oneIsopropyl iodideK₂CO₃Acetone4-Bromo-2-isopropylphthalazin-1(2H)-one84 nih.gov
Phthalazin-1(2H)-one1,2-DibromoethaneK₂CO₃DMF2-(2-Bromoethyl)phthalazin-1(2H)-one45-75 nih.gov

Alkylation of Bromo-phthalazinones

A strategic approach to functionalized 2-alkylphthalazinones involves the initial bromination of the phthalazinone core, followed by N-alkylation. nih.gov Phthalazin-1(2H)-one can be selectively brominated at the C4-position using reagents like bromine (Br₂) and potassium bromide (KBr) in an acetate (B1210297) buffer. nih.gov The resulting 4-bromophthalazin-1(2H)-one is a versatile intermediate.

Subsequent N-alkylation of 4-bromophthalazin-1(2H)-one with an alkyl halide, such as methyl iodide, proceeds under basic conditions (e.g., K₂CO₃ in acetone) to yield the corresponding N-alkylated bromo-phthalazinone, for example, 4-bromo-2-methylphthalazin-1(2H)-one. nih.gov The bromine atom at the C4-position can then be utilized for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), to introduce a wide range of substituents. nih.govresearchgate.netbeilstein-journals.org This two-step sequence allows for the synthesis of diverse C4- and N2-disubstituted phthalazinones. beilstein-journals.org In some cases, during these subsequent reactions, debromination can occur, leading to the formation of the corresponding 2-alkylphthalazin-1-one, such as 2-methylphthalazin-1(2H)-one. researchgate.netbeilstein-journals.org

Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all components, have emerged as a powerful and efficient tool in organic synthesis. baranlab.orgtcichemicals.comfrontiersin.org They offer significant advantages in terms of step economy, reduced waste, and the ability to rapidly generate molecular diversity. frontiersin.org Several MCRs have been developed for the synthesis of the phthalazinone scaffold.

While direct MCR synthesis of this compound itself is less commonly reported, related structures are readily accessible. For instance, one-pot, four-component reactions of phthalhydrazide, an aromatic aldehyde, and malononitrile, catalyzed by copper triflate, can produce 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. researchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate complex molecular architectures. dntb.gov.uanih.govnih.gov The Ugi four-component reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to synthesize functionalized phthalazinones. dntb.gov.ua For example, a facile synthesis of 4-phenyl-1-(2H)phthalazinone-2-alkanoic acid amides has been achieved through an Ugi four-component condensation. dntb.gov.ua These MCR strategies highlight the potential for innovative and efficient routes to novel phthalazinone derivatives, even if direct application to the parent this compound is still an area for further exploration. beilstein-journals.orgrsc.org

Ring Expansion and Rearrangement Pathways

While the predominant methods for constructing the phthalazinone scaffold rely on direct cyclocondensation reactions, certain pathways involving molecular rearrangements have been reported. These are less common but offer unique entries into the phthalazinone system.

One notable example involves the rearrangement of other heterocyclic systems, such as 3,1-benzoxazine-4-ones and 3,2-benzoxazin-4-ones. longdom.orglongdom.org The reaction of 3,1-benzoxazine-4-one derivatives with reagents like thioglycolic acid can yield 1-oxo-phthalazinyl thioglycolic acid derivatives through a rearrangement process. longdom.org Similarly, 1-aryl-3,2-benzoxazin-4-ones react with hydrazine in refluxing ethanol to yield bis-phthalazinone products. longdom.orglongdom.org The transformation of 3,2-benzoxazin-4-ones into 4-aryl-1(2H)-phthalazinones can also be achieved by fusion with ammonium (B1175870) acetate or by reacting with p-toluidine. longdom.orglongdom.org These syntheses proceed through a ring-opening of the benzoxazinone (B8607429) followed by recyclization with the nitrogen nucleophile to form the more stable pyridazinone ring of the phthalazinone core.

A highly efficient, silver-catalyzed formal inverse electron-demand Diels-Alder (IEDDA) reaction of phthalazines with siloxy alkynes has been reported, which involves a transformation giving naphthalene (B1677914) derivatives through an addition-cyclization-denitrogenation sequence. longdom.org While not a direct synthesis of the phthalazinone core itself, it demonstrates the reactivity of the phthalazine (B143731) system in rearrangement-type reactions. longdom.org Another reported transformation involves the reaction of phthalazine with diynes, leading to benzodiazocine derivatives through an addition-cyclization-ring expansion mechanism. longdom.org

Although classical carbocation-driven ring expansions, such as the Tiffeneau-Demjanov rearrangement, are fundamental in organic synthesis for converting smaller rings into more stable, larger ones, their application for the direct synthesis of the phthalazinone core is not widely documented. These reactions typically involve the rearrangement of a carbocation intermediate adjacent to a strained ring.

Strategic Functionalization of the Phthalazinone Core

The functionalization of the pre-formed phthalazinone scaffold, particularly at the N2 and C4 positions, is a critical strategy for modulating biological activity. nih.gov This approach allows for the introduction of a wide array of side chains and the creation of complex hybrid molecules.

The introduction of aminoalkyl groups at either the N2 or C4 position of the phthalazinone ring is a common and effective strategy for developing potent bioactive agents. beilstein-journals.orgresearchgate.netnih.gov These chains can be introduced through various synthetic routes.

For substitution at the N2 position, a common method involves the N-alkylation of a phthalazinone with a suitable electrophile, such as 1,2-dibromoethane. This reaction, typically carried out in DMF with a base like potassium carbonate (K₂CO₃), yields 2-(2-bromoethyl)phthalazinones. nih.gov These bromoalkyl intermediates are versatile precursors for further modification. For example, they can be converted to the corresponding 2-(phthalazinylalkyl)isoindoline-1,3-diones, which upon treatment with hydrazine hydrate, yield the desired 2-(aminoalkyl)phthalazin-1-ones. nih.govmdpi.com A series of 2-(aminoalkyl)-4-benzyl-2H-phthalazin-1-one derivatives have been synthesized and studied for their vasorelaxant activity. nih.govtandfonline.com

Functionalization at the C4 position often begins with the synthesis of a 4-bromo- or 4-chlorophthalazinone derivative. beilstein-journals.orgsemanticscholar.org For instance, 4-bromophthalazin-1(2H)-one can be prepared by the direct bromination of phthalazin-1(2H)-one using potassium tribromide. beilstein-journals.org This intermediate can then be N-alkylated (e.g., with methyl iodide to introduce the methyl group at N2) to form 4-bromo-2-methylphthalazin-1(2H)-one. beilstein-journals.org Subsequent palladium-catalyzed amination reactions (Buchwald-Hartwig type) with various amines can then be used to install the desired aminoalkyl side chain at the C4 position. beilstein-journals.org An alternative route to a C4-functionalized compound involves the synthesis of 4-(bromomethyl)-2-methylphthalazin-1(2H)-one, which serves as a key intermediate for introducing various nucleophiles. nih.gov This can be converted to 4-(aminomethyl)-2-methylphthalazin-1(2H)-one, which is a crucial building block for further derivatization. nih.gov

Below is a table summarizing the key intermediates and reaction conditions for introducing aminoalkyl side chains.

Starting MaterialReagent(s)Position of FunctionalizationIntermediate/ProductYield (%)Reference
4-Methylphthalazin-1(2H)-one1,2-Dibromoethane, K₂CO₃, DMFN22-(2-Bromoethyl)-4-methylphthalazin-1(2H)-one45-75 nih.gov
2-(2-Bromoethyl)-4-methylphthalazin-1(2H)-onePhthalimide, then Hydrazine HydrateN22-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one- nih.govmdpi.com
Phthalazin-1(2H)-oneKBr₃C44-Bromophthalazin-1(2H)-one- beilstein-journals.org
4-Bromo-2-methylphthalazin-1(2H)-oneVarious Amines, Pd CatalystC44-Aminoalkyl-2-methylphthalazin-1(2H)-ones- beilstein-journals.org
4-Bromomethyl-2-methylphthalazin-1(2H)-onePhthalimide, then Hydrazine HydrateC44-(Aminomethyl)-2-methylphthalazin-1(2H)-one94 nih.gov

Table is based on data from cited research articles. Yields are as reported in the specific studies and may vary.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The phthalazinone core is an excellent scaffold for creating such hybrids, with dithiocarbamate (B8719985) conjugates being a noteworthy example. nih.govnih.gov Dithiocarbamates themselves are recognized as important bioactive moieties. researchgate.net

The synthesis of phthalazinone-dithiocarbamate hybrids has been successfully achieved via a one-pot reaction. nih.gov This process typically involves treating an appropriate aminoalkyl phthalazinone intermediate (such as those described in section 2.5.1) with carbon disulfide (CS₂) and various benzyl (B1604629) or propargyl bromides in the presence of anhydrous H₃PO₄ in DMF. nih.govnih.gov This method allows for the dithiocarbamate moiety to be strategically placed at either the N2 or C4 position, depending on the starting aminoalkyl phthalazinone used. nih.gov

For example, starting with 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, a series of hybrids with the dithiocarbamate scaffold attached to the N2-side chain can be synthesized. nih.gov Conversely, using 4-(aminomethyl)-2-methylphthalazin-1(2H)-one allows for the dithiocarbamate to be placed at the C4-position. nih.gov This strategic placement has been shown to significantly influence the biological activity and selectivity profile of the final compounds. nih.govnih.gov

Beyond dithiocarbamates, the phthalazinone core has been used to create other hybrid structures, such as pyran-linked phthalazinone-pyrazole hybrids, through multicomponent reactions. nih.gov

The general synthetic scheme for dithiocarbamate hybrids is outlined below.

Starting Aminoalkyl PhthalazinoneReagentsPosition of Hybrid ScaffoldProduct TypeReference
2-(Aminoalkyl)phthalazin-1-oneCS₂, R-Br, H₃PO₄, DMFN2-side chainN2-linked Dithiocarbamate Hybrid nih.gov
4-(Aminoalkyl)phthalazin-1-oneCS₂, R-Br, H₃PO₄, DMFC4-side chainC4-linked Dithiocarbamate Hybrid nih.gov

Table outlines the general one-pot synthesis of phthalazinone-dithiocarbamate hybrids.

Chemical Reactivity and Derivatization of 2 Methylphthalazin 1 One

Electrophilic and Nucleophilic Substitution Reactions

The phthalazinone core, including 2-methylphthalazin-1-one, possesses a benzene (B151609) ring that is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the heterocyclic portion. However, the heterocyclic ring itself can undergo substitution reactions.

A key reaction is the nucleophilic substitution at the C4 position. To facilitate this, the C4 position is typically first functionalized with a good leaving group, such as a halogen. For instance, phthalazin-1(2H)-one can undergo selective bromination at the 4-position using potassium tribromide (KBr₃) in an acetate (B1210297) buffer. Following N-alkylation to produce 4-bromo-2-methylphthalazin-1(2H)-one, this intermediate becomes a versatile substrate for various nucleophilic substitution reactions, most notably the palladium-catalyzed Buchwald-Hartwig amination to form 4-amino-2-methylphthalazin-1(2H)-one derivatives. beilstein-journals.orgnih.gov

Lactam-Lactim Tautomerism and Alkylation Regioselectivity

Phthalazin-1(2H)-one, the precursor to this compound, exists in a tautomeric equilibrium between the lactam and lactim forms. This tautomerism is crucial as it dictates the outcome of alkylation reactions. The alkylation can occur at either the nitrogen atom (N-alkylation) to yield the lactam product or at the oxygen atom (O-alkylation) to yield the lactim ether product. beilstein-journals.orglongdom.org

The regioselectivity of the alkylation is highly dependent on the reaction conditions, such as the base and solvent used. beilstein-journals.org

N-Alkylation: To synthesize this compound, N-alkylation is desired. This is typically achieved by reacting phthalazin-1(2H)-one with an alkylating agent like methyl iodide.

O-Alkylation: The use of different bases and solvents can favor the formation of the O-alkylated product, 1-methoxyphthalazine.

This dynamic equilibrium is a foundational principle in the synthesis of specifically substituted phthalazinones. longdom.org

Palladium-Catalyzed Cross-Coupling Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgrug.nlacsgcipr.orgorganicreactions.org This reaction is extensively used to synthesize a wide array of 4-amino-2-methylphthalazin-1(2H)-one derivatives, which are of significant interest in medicinal chemistry. beilstein-journals.org

The general scheme involves the reaction of 4-bromo-2-methylphthalazin-1(2H)-one with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. beilstein-journals.orgnih.gov A variety of amines can be successfully coupled to the phthalazinone scaffold using this method. beilstein-journals.org

Optimization of the reaction conditions is often necessary. For the coupling of 4-bromo-2-methylphthalazin-1(2H)-one with morpholine, it was found that a catalyst system involving Xantphos and Palladium(II) acetate with a base like diisopropylethylamine (DIPEA) was ineffective under standard procedures. Successful coupling required careful selection of the catalyst, ligand, and base combination. beilstein-journals.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Amination of 4-bromo-2-methylphthalazin-1(2H)-one

Selected examples of Buchwald-Hartwig amination reactions starting from 4-bromo-2-methylphthalazin-1(2H)-one.
AmineProductYieldReference
Morpholine4-(Morpholin-4-yl)-2-methylphthalazin-1(2H)-oneModerate to High beilstein-journals.orgnih.gov
N-Phenylpyridin-2-amine2-Methyl-4-(phenyl(pyridin-2-yl)amino)phthalazin-1(2H)-oneLower yields compared to aliphatic amines nih.gov
Aliphatic amines (general)4-(Alkylamino)-2-methylphthalazin-1(2H)-oneGood to Excellent beilstein-journals.org
Polyamines4-(Polyamino)-2-methylphthalazin-1(2H)-oneGood beilstein-journals.org

Cyclization and Ring-Closure Reactions of this compound Intermediates

Derivatives of this compound serve as valuable intermediates for the synthesis of more complex polycyclic heterocyclic systems through various cyclization and ring-closure reactions. A common strategy involves introducing a reactive side chain onto the phthalazinone core, which then undergoes intramolecular cyclization.

For example, this compound can be N-alkylated with ethyl bromoacetate to produce the corresponding ethyl ester derivative. This ester is then converted to an acetic acid hydrazide. The resulting hydrazide is a key intermediate that can be cyclized with various reagents to form new heterocyclic rings fused to the phthalazinone system. ekb.egekb.eg Reaction of the hydrazide intermediate with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of oxadiazole derivatives. ekb.egekb.eg Similarly, reacting carbothiohydrazide derivatives of phthalazinone with reagents like malononitrile or diethyl malonate can lead to pyrazole (B372694) or pyrazolidinedione rings, respectively. fayoum.edu.eg

Formation of Heterocyclic Fused Systems (e.g., Oxadiazole, Thiadiazole, Triazole Derivatives)

The this compound scaffold is a versatile platform for the construction of fused heterocyclic systems, which often exhibit enhanced biological activities.

Oxadiazole Derivatives: As mentioned previously, this compound can be converted into an acetic acid hydrazide intermediate. This intermediate is a key precursor for synthesizing 1,3,4-oxadiazole rings. Cyclization with reagents like carbon disulfide can yield a mercapto-oxadiazole, which can be further alkylated to produce a variety of derivatives. rsc.orgnih.govrsc.org This approach has been used to create extensive libraries of 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one compounds. nih.gov

Thiadiazole Derivatives: The synthesis of thiadiazole-containing phthalazinones can be achieved from carbothiohydrazide intermediates. For instance, refluxing a carbothiohydrazide derivative with benzoyl chloride can lead to the formation of a 2-(5-phenyl-1,3,4-thiadiazol-2-yl)phthalazin-1(2H)-one. fayoum.edu.eg

Triazole Derivatives: Fused triazolophthalazines are a well-studied class of compounds. ekb.egacs.orgnih.gov These are typically synthesized from 1-hydrazinophthalazine derivatives. While the starting material is not this compound itself, related phthalazinone precursors are used. For example, a 1(2H)-oxophthalazine-2-acetic acid ethyl ester can be converted into a hydrazide, which is then cyclized to form a mercaptotriazole ring. This triazole-substituted phthalazinone can then be used as a building block for further reactions to create fused s-triazolo[3,4-b] beilstein-journals.orgrsc.orgresearchgate.netthiadiazine and s-triazolo[3,4-b] beilstein-journals.orgrsc.orgresearchgate.netthiadiazole systems. tandfonline.com

Coordination Chemistry of this compound Ligands

The nitrogen and oxygen atoms within the this compound structure, particularly when additional donor atoms are introduced through substitution, can act as ligands to coordinate with metal ions, forming stable complexes.

The coordination properties of phthalazinone derivatives have been investigated with various metal ions, including copper(II) and uranyl(VI). beilstein-journals.orgresearchgate.netjournalijar.com

In studies with aminophthalazinone derivatives and Cu(II) ions, it was shown that the nitrogen atoms of the phthalazinone core and the amino substituent participate in the complexation of the metal ion. beilstein-journals.orgresearchgate.net

A study on a uranyl nitrate complex with a related phthalazin-1(2H)-one derivative, specifically 2-((4-(3-chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate), demonstrated the formation of a defined complex. journalijar.com While the exact binding mode for this compound is not detailed, studies on similar ligands suggest that the uranyl ion (UO₂²⁺) typically coordinates with donor atoms in the equatorial plane, perpendicular to the linear O=U=O axis. nih.gov In uranyl nitrate complexes, the nitrate ions can also be involved in coordination with the UO₂²⁺ ion. researchgate.net The complexation of uranyl ions with organic ligands is an active area of research due to its relevance in areas from environmental science to medicine. nih.govresearchgate.net

Electrochemical Behavior of Metal Complexes

Comprehensive searches of available scientific literature and chemical databases did not yield specific studies detailing the electrochemical behavior of metal complexes derived from this compound. While research on the coordination chemistry of related phthalazine (B143731) derivatives exists, data pertaining to the redox properties, electron transfer mechanisms, and cyclic voltammetry of metal complexes featuring this compound as a ligand are not present in the surveyed resources.

One study detailed the synthesis of various 4-amino-substituted derivatives of 2-methylphthalazin-1(2H)-one and confirmed their ability to form stable coordination compounds with copper (II) ions. nih.gov However, this research did not extend to the investigation of the electrochemical characteristics of these complexes. nih.gov

General studies on the electrochemical behavior of transition metal complexes with other nitrogen-containing heterocyclic ligands, such as pyridazine (B1198779) derivatives, have shown that these complexes can exhibit quasi-reversible single-electron transfer processes. analis.com.my For instance, Cu(II), Fe(II), and Ni(II) complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand displayed such redox characteristics. analis.com.my However, without direct experimental data for complexes of this compound, it is not possible to extrapolate these findings to the target compounds.

Due to the absence of specific research findings, a data table on the electrochemical properties of this compound metal complexes cannot be provided. Further experimental investigation is required to characterize the electrochemical behavior of these specific compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylphthalazin 1 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-methylphthalazin-1-one and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for unambiguous structural assignments.

In the ¹H NMR spectrum of a this compound derivative, specific signals corresponding to the methyl group, aromatic protons, and any substituents can be identified. For instance, in 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, the methyl group at the N-2 position typically appears as a singlet. scispace.com The protons of the phthalazinone ring system and the benzyl (B1604629) group exhibit characteristic multiplets in the aromatic region of the spectrum. scispace.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. libretexts.org The carbonyl carbon of the phthalazinone ring is typically observed at a downfield chemical shift (around 158-160 ppm) due to its sp² hybridization and the attached oxygen and nitrogen atoms. beilstein-journals.org Aromatic carbons resonate in the range of approximately 120-150 ppm, while the methyl carbon at N-2 appears at a much higher field. beilstein-journals.org

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. magritek.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-(Pyrrolidin-1-yl)-2-methylphthalazin-1(2H)-one8.42 (dd, 1H), 7.87 (d, 1H), 7.76–7.73 (m, 1H), 7.72–7.69 (m, 1H), 3.75 (s, 3H), 3.13–3.11 (m, 4H), 1.80–1.77 (m, 4H), 1.67–1.64 (m, 2H)159.0 (C=O), 150.4, 132.1, 130.9, 129.2, 127.3, 127.1, 124.8, 52.4, 39.0, 26.1, 24.5 beilstein-journals.org
4-Bromo-2-methylphthalazin-1(2H)-oneNot explicitly provided158.4 (C=O), 133.6, 132.3, 130.0, 129.0, 128.6, 127.6, 127.6, 49.2, 21.0 beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound and its analogs. These techniques provide information about the functional groups present in the molecule and the nature of their chemical bonds.

The IR spectrum of a this compound derivative is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1630-1670 cm⁻¹. scispace.combeilstein-journals.org The exact position of this band can be influenced by substituents on the phthalazinone ring. Other characteristic bands include those for C-H stretching of the methyl group and aromatic rings, as well as C=N and C=C stretching vibrations within the heterocyclic and benzene (B151609) rings. beilstein-journals.org

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in metal complexes of 1(2H)-phthalazinone, the C=O stretching band is also observed in the Raman spectrum, and its shift upon coordination to a metal ion can be used to study the nature of the metal-ligand bond. dergipark.org.tr Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational frequencies to specific normal modes of the molecule, providing a more detailed understanding of the molecular vibrations. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

Functional GroupApproximate Frequency Range (cm⁻¹)Reference
N-H Stretch3200 - 3400 beilstein-journals.org
C-H Stretch (Aromatic)3000 - 3100 beilstein-journals.org
C-H Stretch (Aliphatic)2850 - 3000 beilstein-journals.org
C=O Stretch1630 - 1670 scispace.combeilstein-journals.org
C=N/C=C Stretch (Aromatic)1450 - 1600 beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound and its analogs by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a phthalazinone derivative reveals the planarity of the fused ring system and the conformation of any substituents. nih.gov For example, the crystal structure of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one shows a V-shape, with a significant dihedral angle between the phthalazinone and mesityl residues. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and physical properties of the compound, are also elucidated. nih.gov In some cases, X-ray crystallography has been used to determine the absolute configuration of chiral phthalazinone analogs. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is utilized to investigate the electronic transitions within this compound and its analogs. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.

The UV-Vis spectra of phthalazinone derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret these electronic transitions. researchgate.netnih.gov This technique is also valuable for studying the formation of metal complexes. Changes in the UV-Vis spectrum upon the addition of a metal ion can indicate coordination and provide information about the stoichiometry and stability of the resulting complex. dergipark.org.trresearchgate.net

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its analogs. This information is critical for confirming the identity of a synthesized compound.

In a mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. jst.go.jp High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass measurement. beilstein-journals.org The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable structural information. The fragmentation of phthalazinone derivatives often involves characteristic losses of small molecules or radicals, which can help to identify the different components of the structure. jst.go.jpresearchgate.net

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound and its analogs can be monitored in real-time using in situ spectroscopic techniques. This allows for the optimization of reaction conditions and provides insights into the reaction mechanism.

Techniques such as ¹H NMR and ¹⁹F NMR can be used to follow the consumption of reactants and the formation of products over time. magritek.com For example, in a nucleophilic aromatic substitution (S_NAr) reaction to form a phthalazinone derivative, the disappearance of the starting material's signals and the appearance of the product's signals in the NMR spectrum can be tracked to determine the reaction kinetics. magritek.com This real-time analysis is crucial for understanding the reaction mechanism and for scaling up the synthesis in an industrial setting.

Computational Chemistry and Theoretical Investigations of 2 Methylphthalazin 1 One

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Stability and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the molecular stability and electronic properties of 2-methylphthalazin-1-one. nih.govcecam.orgaspbs.com These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for its reactivity and interactions with biological targets. researchgate.netbiochempress.comresearchgate.netmdpi.comscielo.org.co

DFT studies have been employed to investigate the electronic structure of phthalazinone derivatives. researchgate.net For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a related compound, 4-hydroxy-2-methylphthalazin-1(2H)-one, DFT calculations revealed a HOMO energy of -6.2 eV, with the orbital primarily localized on the phthalazine (B143731) ring, indicating a predisposition for electrophilic attack at the 1-position.

These computational approaches are also used to analyze the stability of different molecular conformations and tautomers. aps.orgresearchgate.net For example, intramolecular hydrogen bonding, which can significantly stabilize a particular structure, can be effectively studied using these methods. The insights gained from these calculations are invaluable for understanding the structure-activity relationships of these compounds.

Molecular Dynamics Simulations for Adsorption and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules like this compound over time. arxiv.org These simulations can model conformational changes, interactions with other molecules, and adsorption processes. elifesciences.org

MD simulations can reveal how the molecule behaves in different environments, such as in solution or near a biological membrane. mpg.de This is particularly important for understanding how a drug molecule reaches and interacts with its target. The simulations can track the movement of every atom in the system, providing a detailed view of the molecule's flexibility and how it adapts its shape to interact with its surroundings. For instance, MD simulations can be used to study the conformational dynamics of the phthalazinone ring system, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule binds to a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.netneovarsity.orgresearchcommons.orgsci-hub.se For this compound derivatives, QSAR models can predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent drugs. nih.govresearchgate.netnih.gov

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. nih.govqsartoolbox.org These descriptors can be physicochemical properties (like lipophilicity, electronic properties, and steric parameters) or theoretical molecular descriptors. wikipedia.org Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. mdpi.com

For example, a QSAR study on a series of phthalazinone derivatives might reveal that antifungal activity is positively correlated with a specific electronic descriptor and negatively correlated with a steric descriptor. mdpi.com This would suggest that to improve antifungal activity, new derivatives should be designed with more favorable electronic properties and smaller substituents at a particular position. The reliability of a QSAR model is assessed through rigorous validation techniques. wikipedia.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the specific interactions between a drug molecule and its biological target at the atomic level. nih.govresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is used. The ligand is then placed into the binding site of the protein in various orientations and conformations. nih.gov A scoring function is used to evaluate the "goodness of fit" for each pose, with lower scores generally indicating a more favorable binding interaction.

For instance, docking studies of this compound with a specific enzyme can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. researchgate.net One study showed that a conformer of this compound could form a hydrogen bond with flavin adenine (B156593) dinucleotide (FAD) within the binding tunnel of C. thermarum NDH-II. researchgate.net This information is invaluable for rational drug design, as it allows chemists to modify the ligand's structure to enhance these interactions and improve its binding affinity and selectivity.

Computational Scaffold Analysis and Molecular Hierarchy Generation

The phthalazinone core is considered a "privileged scaffold" in medicinal chemistry because it can be found in molecules that bind to a variety of biological targets. researchgate.net Computational scaffold analysis involves identifying and analyzing the core structures of known active compounds to understand their importance and potential for developing new drugs. mdpi.com

By systematically analyzing the scaffolds of a large number of biologically active phthalazinone derivatives, researchers can generate a molecular hierarchy. This hierarchy organizes the scaffolds based on their structural relationships and biological activities. This approach helps in identifying the most promising scaffolds for further development and in understanding the structure-activity relationships at a broader level. researchgate.net For example, such analysis might reveal that a particular substitution pattern on the phthalazinone scaffold is consistently associated with a specific type of biological activity. limes-institut-bonn.de

Prediction of Physico-Chemical Parameters Relevant to Biological Activity

Computational tools are widely used to predict the physicochemical properties of molecules that are relevant to their biological activity, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govgjpb.de For this compound and its derivatives, predicting these properties early in the drug discovery process can save significant time and resources. nih.gov

Various software programs and web servers can calculate properties such as lipophilicity (logP), aqueous solubility, polar surface area (TPSA), and potential for toxicity. nih.govresearchgate.net For example, a high logP value might indicate poor water solubility and potential issues with bioavailability. A high TPSA is often associated with poor membrane permeability. nih.gov Toxicity predictions can flag potential safety concerns, such as carcinogenicity or inhibition of critical enzymes like cytochrome P450s. nih.govresearchgate.net These predictions help in prioritizing which compounds to synthesize and test in the laboratory. gjpb.de

Medicinal Chemistry Research on 2 Methylphthalazin 1 One and Its Bioactive Analogs

Diverse Pharmacological Potentials of 2-Methylphthalazin-1-one Derivatives

The this compound scaffold is a core component in a variety of derivatives that have demonstrated a wide spectrum of pharmacological activities. nih.gov These derivatives are recognized for their potential in medicinal chemistry, with research highlighting activities such as anticancer, antifungal, antidiabetic, anti-inflammatory, and antihypertensive effects. nih.govresearchgate.net The versatility of the phthalazinone core allows for structural modifications at different positions, leading to compounds with diverse biological targets and therapeutic potentials. nih.govresearchgate.net For instance, the introduction of different substituents at the C4 and N2 positions of the phthalazinone ring has been a key strategy in developing analogues with enhanced potency and selectivity for various biological targets. nih.govmdpi.com This structural adaptability has made the phthalazinone scaffold a privileged building block in the design and development of new therapeutic agents. nih.gov

Anticancer Activity Research

The phthalazin-1(2H)-one core is a well-established scaffold in the development of anticancer agents. nih.gov Several derivatives have been identified as potent antitumor agents, targeting key pathways and molecules involved in cancer progression. nih.govnih.gov

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HT-29, PC-3, A2780, NCI-H460, MCF-7)

Derivatives of this compound have been evaluated for their antiproliferative effects against a range of human cancer cell lines. nih.govnih.gov Studies have shown that the cytotoxic activity of these compounds can vary significantly based on the specific chemical modifications to the parent scaffold and the cancer cell line being tested. nih.govnih.gov

For example, a series of phthalazinone-dithiocarbamate hybrids were tested against human ovarian adenocarcinoma (A2780), non-small cell lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines. nih.govnih.gov The results indicated that the location of the dithiocarbamate (B8719985) moiety on the phthalazinone ring influences the activity and selectivity. nih.gov Compounds with the dithiocarbamate scaffold at the N2 position generally showed better activity against the A2780 and MCF-7 cell lines. nih.govnih.gov In contrast, analogues with this moiety at the C4 position were more selective towards the NCI-H460 cell line. nih.govnih.gov

Another study investigated amino- and polyaminophthalazin-1(2H)-ones for their cytotoxic effects on human colon adenocarcinoma (HT-29) and human prostate cancer (PC-3) cell lines. The results showed that these derivatives exhibited cytotoxicity against the tested cell lines, with IC50 values ranging from 20.1 µM to 92.93 µM. nih.gov

Below is a table summarizing the antiproliferative activity of selected this compound derivatives.

CompoundCancer Cell LineIC50 (µM)
Compound 6gMCF-77.64 ± 0.5
Compound 7gNCI-H46043 ± 1
Compound 6bHT-2951.65
Compound 6bPC-366.27

Inhibition of Key Cancer-Related Enzymes and Pathways (e.g., PARP, Aurora Kinase, Prostaglandin E2)

A significant area of research has focused on the ability of this compound derivatives to inhibit enzymes that are crucial for cancer cell survival and proliferation.

PARP Inhibition: Several 4-substituted phthalazinones are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. nih.govnih.gov By inhibiting PARP, these compounds can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov Olaparib, a well-known PARP inhibitor containing the phthalazinone scaffold, has been clinically approved for treating certain types of cancers. nih.govnih.gov Research has led to the development of novel series of substituted 4-benzyl-2H-phthalazin-1-ones that show high inhibitory potency for both PARP-1 and PARP-2. nih.gov

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in proliferating tumor cells. nih.gov Phthalazinone pyrazole (B372694) hybrids have been developed as potent and selective inhibitors of Aurora-A kinase. nih.govresearchgate.net These compounds have demonstrated the ability to disrupt proper centrosome formation, a key function of Aurora-A, leading to cell cycle arrest. mdpi.com

Strategies for Enhancing Antineoplastic Potency (e.g., Dithiocarbamate Scaffolds)

To improve the anticancer efficacy of the this compound core, researchers have employed molecular hybridization, a strategy that combines different pharmacophores into a single molecule. nih.gov

One successful approach has been the incorporation of a dithiocarbamate moiety, another chemical entity known for its anticancer properties. nih.govresearchgate.net This has led to the synthesis of phthalazinone-dithiocarbamate hybrids. nih.gov The design of these hybrids involved placing the dithiocarbamate scaffold at either the N2 or C4 position of the phthalazinone ring, which resulted in compounds with varying activity and selectivity profiles against different cancer cell lines. nih.govnih.gov For instance, replacing a benzyl (B1604629) moiety with a propargyl group in some dithiocarbamate hybrids significantly enhanced the antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov This strategy highlights how rational drug design and molecular hybridization can be used to optimize the antineoplastic potential of the phthalazinone scaffold. nih.gov

Antifungal Activity Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antifungal agents.

Efficacy against Pathogenic Yeasts and Filamentous Fungi (e.g., Candida, Cryptococcus neoformans, Dermatophytes)

A study involving twenty-five polysubstituted phthalazinone derivatives tested their activity against a panel of clinically important yeasts and filamentous fungi. nih.govresearchgate.net The results showed that certain structural features were crucial for antifungal activity. Specifically, the presence of a methyl group at the N-2 position was found to be important, as analogues without this substitution were inactive. mdpi.comnih.gov

One of the most active compounds identified was 4-(4-chlorobenzyl)-2-methylphthalazin-1-one, which demonstrated remarkable activity against dermatophytes and Cryptococcus neoformans. nih.govsemanticscholar.orgnih.gov This compound was effective against standardized strains as well as some clinical isolates. nih.gov Dermatophytes are a group of fungi that cause superficial infections of the skin, hair, and nails, while C. neoformans is an opportunistic yeast that can cause life-threatening meningitis, particularly in immunocompromised individuals. mdpi.comnih.govnih.gov

The activity of this compound against C. neoformans is particularly noteworthy due to the emergence of fluconazole-resistant strains, highlighting the need for new antifungal agents. mdpi.com While some phthalazinone derivatives showed potent synergy with existing azole antifungals like fluconazole (B54011) against Candida albicans, the study on the twenty-five derivatives found that none of them inhibited Candida albicans or Aspergillus species on their own. mdpi.comnih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for the most active compound against selected fungi.

CompoundFungal SpeciesMIC (µg/mL)
4-(4-chlorobenzyl)-2-methylphthalazin-1-oneCryptococcus neoformans ATCC 3226412.5
Epidermophyton floccosum15.6
Microsporum canis15.6
Microsporum gypseum7.8
Trichophyton mentagrophytes7.8
Trichophyton rubrum7.8

Proposed Mechanisms of Antifungal Action

The precise molecular mechanism underlying the antifungal activity of this compound and its derivatives has not been fully elucidated in published research. However, based on the activity of related heterocyclic compounds and general antifungal drug mechanisms, several pathways can be proposed. One potential mode of action involves the disruption of fungal cell membrane integrity. Many antifungal agents function by interfering with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, or by binding to it directly to form pores, leading to cell lysis. Studies have shown that some phthalazinone derivatives exhibit synergistic activity with azole antifungals, which are known inhibitors of the ergosterol biosynthesis pathway. nih.gov This suggests that phthalazinones might weaken the fungal cell membrane, making it more susceptible to other agents, or act on a complementary target within the same pathway.

Another plausible mechanism is the inhibition of crucial fungal enzymes necessary for cell wall synthesis, such as glucan synthase. The fungal cell wall is essential for maintaining osmotic stability and cell shape, making its biosynthetic pathway an attractive target for antifungal drugs. Interference with DNA and protein synthesis are other common mechanisms of antimicrobial agents that could potentially be employed by these compounds. Further investigation is required to identify the specific molecular targets and confirm the exact mechanism of action for this class of antifungal compounds.

Antimicrobial Efficacy Studies

Derivatives of this compound have demonstrated notable efficacy against a range of fungal and bacterial pathogens. Research has focused on synthesizing and evaluating various analogs to identify compounds with potent and selective antimicrobial activity.

One of the most significant findings is the potent antifungal activity of 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one. nih.gov This compound exhibited remarkable efficacy against dermatophytes and Cryptococcus neoformans, a yeast that can cause life-threatening infections in immunocompromised individuals. nih.govnih.gov Against a standardized strain of C. neoformans (ATCC 32264), it showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov The compound was largely inactive against Candida albicans and Aspergillus species, indicating a selective spectrum of activity. nih.gov

The antimicrobial studies extend beyond antifungal activity, with various phthalazinone derivatives showing effectiveness against bacterial strains. The table below summarizes the minimum inhibitory concentrations (MIC) of selected phthalazinone analogs against various microbial species, demonstrating the therapeutic potential of this chemical scaffold.

CompoundTest OrganismActivity (MIC in µg/mL)
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneCryptococcus neoformans ATCC 3226412.5 nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneTrichophyton rubrum25 nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneTrichophyton mentagrophytes50 nih.gov
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-oneMicrosporum gypseum50 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Staphylococcus epidermidis2.5 ± 2.2 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)Staphylococcus aureus2.5 ± 0.0 nih.gov
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)MRSA6.7 ± 2.9 nih.gov

Neuroprotective and Anti-Inflammatory Properties

The phthalazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including neuroprotective and anti-inflammatory properties. nih.govmdpi.com

Chronic inflammation is a key factor in the pathogenesis of many neurodegenerative and inflammatory diseases. The overproduction of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) contributes significantly to cellular damage. Phthalazinone derivatives have been investigated for their potential to mitigate these effects. nih.gov While direct studies on this compound are limited, related heterocyclic compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, and to reduce TNF-α levels. nih.gov The anti-inflammatory action of certain phthalazinones has been linked to the inhibition of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory cascade. nih.gov This suggests that a likely mechanism for the anti-inflammatory activity of bioactive phthalazinone analogs is the downregulation of these critical pro-inflammatory pathways.

Endoplasmic reticulum (ER) stress, caused by the accumulation of misfolded or unfolded proteins, is a cellular state implicated in a variety of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis (programmed cell death). unipi.it Certain 4-aminoalkyl-1(2H)-phthalazinone derivatives have been identified as potential multifunctional agents for Alzheimer's disease, demonstrating neuroprotective capabilities. nih.gov A plausible mechanism for this neuroprotection is the inhibition of ER stress-mediated apoptosis. Studies on other therapeutic agents have shown that inhibiting the ER stress-activated IRE1α-TRAF2-caspase-12 apoptotic signaling pathway can confer significant neuroprotection. nih.gov By acting as chemical chaperones or modulating UPR signaling, phthalazinone analogs may prevent the activation of apoptotic pathways, thereby protecting neurons from cell death.

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. researchgate.net It controls the expression of numerous genes involved in inflammation, including those for TNF-α, COX-2, and iNOS. The inhibition of the NF-κB signaling pathway is a key therapeutic strategy for managing inflammatory diseases. Research on structurally related compounds has demonstrated that they can exert anti-inflammatory effects by directly suppressing NF-κB activation. nih.govnii.ac.jp This is achieved by preventing the degradation of IκB, an inhibitor protein that keeps NF-κB sequestered in the cytoplasm. By blocking IκB phosphorylation and subsequent degradation, the translocation of NF-κB to the nucleus is inhibited, leading to a shutdown of pro-inflammatory gene expression. nih.gov This modulation of the NF-κB pathway represents a significant and likely mechanism for the observed anti-inflammatory properties of bioactive phthalazinone derivatives.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features of the this compound scaffold required for potent antifungal activity. Research involving the synthesis and evaluation of twenty-five polysubstituted phthalazinone derivatives has provided significant insights into the molecular requirements for efficacy. nih.gov

The most critical determinants for antifungal activity were found to be the substituents at the N-2 and C-4 positions of the phthalazinone core. nih.gov

Substitution at N-2: The presence of a methyl group at the N-2 position was determined to be essential for activity. Analogs lacking a substituent at N-2 were inactive (MIC > 250 µg/mL). nih.gov Replacing the N-methyl group with larger alkyl or alkenyl groups, such as ethyl or allyl, also resulted in active compounds, but the methyl group was identified as the optimal substituent among those tested. nih.gov

Substitution at C-4: A 4-chlorobenzyl group at the C-4 position was identified as the most important feature for high antifungal potency. nih.gov The combination of the N-2 methyl and C-4 (4-chlorobenzyl) moieties yielded the most active compound in the series. nih.gov Variations in the substituent on the benzyl ring, such as methylsulfanyl (MeS-), methoxy (B1213986) (MeO-), or methylenedioxy (-OCH₂O-), led to a significant reduction in activity. nih.gov

Substitution on the Fused Benzene (B151609) Ring: Modifications to the fused benzene ring of the phthalazinone system generally resulted in decreased or abolished activity. The introduction of either electron-donating (methyl) or electron-withdrawing (COOH, COOMe, CH₂OH, NO₂, CHO, Cl) groups at the C-6 or C-7 positions rendered compounds that were 2 to 10 times less active or completely inactive. nih.gov

These SAR findings are summarized in the table below, which highlights the impact of various substitutions on antifungal activity against Cryptococcus neoformans.

Compound NameN-2 SubstituentC-4 SubstituentFused Ring SubstituentMIC (µg/mL) vs C. neoformans nih.gov
4-(4-chlorobenzyl)-phthalazin-1(2H)-one-H4-chlorobenzylNone>250
4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one-CH₃4-chlorobenzylNone12.5
2-methyl-4-(4-(methylthio)benzyl)phthalazin-1(2H)-one-CH₃4-(methylthio)benzylNone>250
4-(4-methoxybenzyl)-2-methylphthalazin-1(2H)-one-CH₃4-methoxybenzylNone>250
4-(4-chlorobenzyl)-2-ethylphthalazin-1(2H)-one-CH₂CH₃4-chlorobenzylNone50
4-(4-chlorobenzyl)-6,7-dimethyl-2-methylphthalazin-1(2H)-one-CH₃4-chlorobenzyl6,7-dimethyl125
4-(4-chlorobenzyl)-2-methyl-1-oxo-1,2-dihydrophthalazine-6-carboxylic acid-CH₃4-chlorobenzyl6-COOH>250

Influence of Substitutions at N-2 and C-4 Positions

The biological profile of this compound derivatives can be profoundly modulated by introducing various substituents at the nitrogen atom at position 2 (N-2) and the carbon atom at position 4 (C-4). Structure-activity relationship (SAR) studies have demonstrated that the nature, size, and position of these substituents are critical determinants of potency and selectivity.

Substitutions at the N-2 Position: The N-2 position is a key site for modification. In studies on antifungal agents, comparing different alkyl groups at this position revealed that the methyl group was optimal for activity. When the N-2 methyl group was replaced with an ethyl or an allyl group, a decrease in antifungal potency was observed, with the N-allyl derivative being practically inactive. This suggests that a small, compact substituent at the N-2 position is favorable for this specific biological activity.

Substitutions at the C-4 Position: The C-4 position offers another strategic location for chemical modification to tune the pharmacological effects. For instance, the introduction of various amino- and polyamino-moieties at the C-4 position of the this compound scaffold has been explored to generate compounds with cytotoxic activities against cancer cell lines. The synthesis of 4-aminophthalazinones via palladium-catalyzed amination has proven to be an effective method for creating a library of diverse analogs.

In a notable example of dual substitution, researchers developed two series of phthalazinone-dithiocarbamate hybrids to investigate their antiproliferative effects. nih.gov In one series, the dithiocarbamate moiety was attached at the N-2 position, while in the other, it was placed at the C-4 position. nih.gov The preliminary results showed significant differences in activity and selectivity based on the location of the substituent. Generally, compounds with the dithiocarbamate scaffold at N-2 displayed better activity against A-2780 (ovarian cancer) and MCF-7 (breast cancer) cell lines, whereas analogs with the substituent at C-4 were more selective towards the NCI-H460 (lung cancer) cell line. nih.gov This highlights the critical role of substituent placement in directing the biological and selectivity profiles of these compounds.

Table 1: Antiproliferative Activity of Phthalazinone-Dithiocarbamate Hybrids Data sourced from studies on human cancer cell lines.

CompoundSubstitution PositionSubstituent at DithiocarbamateCell LineIC₅₀ (µM)
Hybrid 6eN-2p-bromobenzylA-27805.53
Hybrid 6gN-2propargylA-27805.20
Hybrid 8eN-2p-bromobenzylA-27807.51
Hybrid 9aC-4benzylNCI-H460<10
Hybrid 9bC-44-MethylbenzylNCI-H460<10

Stereochemical Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between enantiomers. While extensive SAR studies have been conducted on substitutions of the phthalazinone scaffold, specific research detailing the stereochemical SAR of this compound derivatives is not widely available in public literature.

However, the importance of stereochemistry has been established in related heterocyclic structures. For example, in studies of cis-hexahydrophthalazinones as phosphodiesterase 4 (PDE4) inhibitors, the resolution of enantiomers and determination of their absolute configuration were crucial for identifying the more potent isomer. longdom.org It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potency, efficacy, and even different pharmacological effects. Therefore, it is highly probable that the introduction of chiral centers into this compound analogs, for instance through chiral substituents at the C-4 or N-2 positions, would result in enantiomers with distinct biological activities. Future research focusing on the synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives is necessary to fully elucidate these stereochemical SARs.

Rational Design Based on SAR Data

Rational drug design utilizes the understanding of a biological target and the structure-activity relationships of existing ligands to design more potent and selective compounds. nih.gov This approach moves away from traditional trial-and-error screening towards a more targeted and efficient discovery process. The SAR data generated from modifying the this compound scaffold provides a solid foundation for the rational design of new bioactive analogs.

By analyzing the data from substitutions at the N-2 and C-4 positions, medicinal chemists can build pharmacophore models. For example, the finding that a small alkyl group at N-2 is preferred for antifungal activity, while specific substituted dithiocarbamate moieties at C-4 or N-2 confer selective anticancer properties, allows for the design of new molecules with potentially enhanced activity. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to further refine these designs. A QSAR model can quantify the relationship between the physicochemical properties of the substituents and the biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. Molecular docking studies can simulate the binding of designed analogs to a target protein, helping to prioritize candidates for synthesis. nih.gov For instance, molecular modeling was used to rationalize the α-adrenoceptor blocking activity of novel 4-(4-bromophenyl)phthalazine derivatives, with the best-fitting compound in the model also showing the highest in vitro activity. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing, guided by SAR data, is a powerful strategy for optimizing the therapeutic potential of the this compound scaffold.

This compound as a Privileged Scaffold in Drug Discovery

The phthalazin-1(2H)-one core is widely regarded as a "privileged scaffold" in the field of drug discovery. nih.govnih.gov This designation stems from its versatile chemical structure, which can be readily modified to interact with a wide variety of biological targets. researchgate.net Consequently, derivatives of this scaffold have demonstrated an impressive range of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. nih.govekb.egresearchgate.net The structural rigidity and synthetic accessibility of the phthalazinone nucleus make it an attractive starting point for the development of novel therapeutic agents.

Molecular Hybridization Strategies

Molecular hybridization is an innovative drug design strategy that involves combining two or more distinct pharmacophores into a single hybrid molecule. semanticscholar.org The goal is to create a new chemical entity with an improved activity profile, potentially offering enhanced potency, dual modes of action, or better selectivity compared to the individual parent molecules. semanticscholar.org

The this compound scaffold is an excellent candidate for this approach. Its proven bioactivity can be synergistically combined with other pharmacophores to target complex diseases like cancer. nih.gov A prime example is the creation of phthalazinone-dithiocarbamate hybrids. In this work, the phthalazinone core, known for its diverse biological activities, was linked to a dithiocarbamate moiety, another chemical entity recognized for its anticancer properties. nih.gov This hybridization resulted in novel compounds with significant antiproliferative activity, demonstrating the success of this strategy in generating promising new drug candidates. nih.gov

Lead Compound Identification and Optimization

Lead identification and optimization are crucial stages in the drug discovery pipeline. A "lead compound" is a molecule that shows promising biological activity against a specific target and serves as the starting point for further chemical modifications to improve its therapeutic properties.

The this compound scaffold has served as the foundation for the identification of numerous lead compounds. For example, in the search for novel α-adrenoceptor antagonists, a series of 4-(4-bromophenyl)phthalazine derivatives were designed and synthesized, leading to the identification of several compounds with significant blocking activity. nih.gov

Once a lead is identified, the process of lead optimization begins. This involves making systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. This is an iterative process guided by SAR data. For instance, after identifying an initial antifungal phthalazinone "hit," researchers optimized the structure by modifying the N-2 substituent. They found that the N-2 methyl group (as in this compound) was superior to ethyl or allyl groups, thus optimizing the lead structure for improved potency. This systematic approach allows for the refinement of initial hits into viable drug candidates.

Applications of 2 Methylphthalazin 1 One Beyond Medicinal Chemistry

Development as Chemical Probes for Biological Systems

The rigid, conjugated system of the phthalazinone core makes it an attractive scaffold for the design of fluorescent probes for biological imaging. These probes are instrumental in visualizing and studying dynamic processes within living cells and tissues with high spatial and temporal resolution.

A significant advancement in this area involves the rational design of phthalazinone derivatives as optical probes for both one-photon and two-photon fluorescence microscopy. acs.org The design strategy for these probes is systematic and modular, allowing for the fine-tuning of their photophysical properties. The core concept involves:

Expansion of the Conjugated System: The pyridazinone structure is expanded to the larger, more conjugated phthalazinone system, which serves as the electron acceptor part of the fluorophore. acs.org

Coupling with Electron-Donating Groups: Various electron-donating aromatic groups, such as N,N-diethylaminophenyl, thienyl, naphthyl, and quinolyl, are coupled to the phthalazinone core. This donor-acceptor architecture is crucial for generating fluorescence. acs.org

Introduction of Targeting or Solubilizing Moieties: An alkyl chain is anchored to the phthalazinone ring, which can be terminated with various functional groups. These groups can include triphenylphosphonium, morpholino, or triethylammonium, which can aid in targeting specific cellular organelles or improving the probe's solubility in aqueous biological environments. acs.org

Theoretical calculations, such as density functional theory (DFT), have been employed to validate these design principles before synthesis. acs.org Following this design, a number of phthalazinone-based fluorescent probes have been successfully synthesized and their photophysical properties evaluated. Selected compounds from these studies have demonstrated practical utility in cell imaging. acs.orgresearchgate.net Notably, some of these rationally designed phthalazinone derivatives have shown excellent performance in the demanding application of two-photon microscopic imaging of mouse brain slices, highlighting their potential as powerful tools for neuroscience research. acs.orgosf.io

The development of these probes showcases how the fundamental structure of 2-methylphthalazin-1-one can be elaborated into complex molecules that serve as sensitive reporters in complex biological systems. osf.io The modular nature of their synthesis allows for the creation of a diverse palette of fluorescent dyes with emissions ranging from blue to red, suitable for multicolor imaging experiments. researchgate.net

Potential in Functional Material Science

The inherent thermal stability, rigid planar structure, and unique electronic properties of the phthalazinone ring system make it a valuable building block for the creation of high-performance functional materials. osf.io Research in this area has explored the incorporation of phthalazinone moieties into various polymer backbones to create materials with enhanced characteristics.

High-Performance Polymers:

One of the most explored avenues is the synthesis of poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s containing the phthalazinone moiety. acs.orgacs.org These polymers are synthesized via a nucleophilic substitution reaction between bisphthalazinone monomers and activated difluoro compounds. acs.orgacs.org The resulting materials exhibit several desirable properties:

Exceptional Thermal Stability: Thermogravimetric analysis (TGA) shows that these polymers are stable at very high temperatures, with 5% weight loss temperatures often exceeding 500°C. researchgate.netacs.org

High Glass Transition Temperatures (Tg): The rigid phthalazinone structure contributes to extremely high glass transition temperatures, with poly(arylene sulfone)s reaching up to 333°C. acs.orgacs.org This makes them suitable for applications in demanding environments, such as in the automotive and electronics industries. acs.org

Good Processability: Despite their rigidity, many of these phthalazinone-containing polymers are soluble in common organic solvents like chloroform (B151607) or N,N-dimethylacetamide (DMAc), allowing them to be solution-cast into flexible films. acs.orgresearchgate.netacs.org

The introduction of different side-groups onto the phthalazinone ring, such as methyl or phenyl groups, has been shown to improve the thermoforming processability of poly(phthalazinone ether ketone)s (PPEKs) while maintaining their excellent thermal and mechanical properties. mdpi.com

Optical and Electronic Materials:

The conjugated nature of the phthalazinone core also lends itself to applications in optical and electronic materials.

Nonlinear Optical (NLO) Materials: A poly(phthalazinone ether ketone) with a high molar density of an NLO chromophore has been synthesized. The resulting polymer exhibited excellent thermal stability (up to 290°C) and a significant second-order NLO coefficient, making it a candidate for electro-optic devices. capes.gov.br

Organic Semiconductors: Phthalazinone derivatives have been investigated as components of organic semiconductors. vulcanchem.com The ability to form thin films and their inherent π-system are key features for this application. vulcanchem.com

Donor-Acceptor Polymers for Optoelectronics: Conjugated donor-acceptor polymers containing a thiophene-phthalazinone moiety have been synthesized. These polymers exhibit strong absorption in the UV-Vis-NIR spectrum and emission colors ranging from blue to red, suggesting their potential as photoelectric materials. doi.org

Electromagnetic Interference (EMI) Shielding: Composites of poly(phthalazinone etherketone) (PPEK) and multiwall carbon nanotubes (MWCNTs) have been developed as high-performance EMI shielding materials. The PPEK matrix provides high thermal resistance and good processability, while the MWCNTs create a conductive network for absorbing and reflecting electromagnetic radiation. rsc.org

These examples underscore the versatility of the phthalazinone scaffold, extending its utility far beyond its biological activities into the realm of advanced materials with tailored thermal, mechanical, optical, and electronic properties.

Future Perspectives and Research Challenges for 2 Methylphthalazin 1 One

Elucidating Unresolved Mechanisms of Biological Action

A primary challenge in the ongoing development of 2-methylphthalazin-1-one derivatives is the complete elucidation of their mechanisms of action. While PARP inhibition is a well-documented pathway for some phthalazinones, the full spectrum of their biological targets and downstream effects remains to be explored. targetedonc.comnih.gov For instance, some phthalazinone derivatives have shown anti-rabies virus activity by reportedly acting on the viral replication complex, a mechanism distinct from PARP inhibition. nih.gov

Future research will need to employ advanced techniques to unravel these complexities. A significant area of focus will be understanding how these compounds interact with multiple cellular pathways. The concept of "synthetic lethality," where the inhibition of PARP is particularly effective in cancer cells with pre-existing DNA repair defects (like BRCA1/2 mutations), has been a cornerstone of their success. nih.gov However, the precise molecular interactions that lead to "PARP trapping"—where the inhibitor locks the PARP enzyme onto the DNA, causing highly toxic lesions—are still being investigated. drugtargetreview.comfiercebiotech.com Differentiating between enzymatic inhibition and PARP trapping is crucial, as the latter is believed to contribute significantly to both the efficacy and toxicity of these drugs. drugtargetreview.com

Moreover, some phthalazinone derivatives have been found to inhibit other protein kinases, such as VEGFR-2 and EGFR, or act as topoisomerase II inhibitors, indicating a polypharmacological profile that could be therapeutically advantageous or a source of off-target effects. nih.govnih.govdntb.gov.ua A deeper understanding of these multifaceted mechanisms is essential for designing more selective and effective next-generation inhibitors based on the this compound scaffold.

Addressing Drug Resistance and Toxicity Profiles in Novel Analog Development

The emergence of drug resistance is a significant hurdle in cancer therapy and a key challenge for the long-term efficacy of phthalazinone-based drugs. nih.gov Resistance to PARP inhibitors can arise through various mechanisms, including the restoration of homologous recombination repair pathways or decreased levels of the PARP enzyme. nih.gov Developing novel analogs of this compound that can overcome these resistance mechanisms is a critical area of future research. This could involve designing molecules that target different domains of the PARP enzyme or that have dual-action mechanisms, simultaneously inhibiting PARP and another key protein in cancer cell survival. nih.gov

Furthermore, the toxicity profile of new analogs must be carefully managed. While targeted therapies are generally better tolerated than traditional chemotherapy, they are not without side effects. drugtargetreview.com For PARP inhibitors, toxicity can be linked to the "trapping" of PARP on DNA, which can also damage healthy cells. drugtargetreview.com The development of novel this compound derivatives will require a focus on improving their therapeutic index—maximizing anticancer activity while minimizing harm to normal tissues.

The molecular hybridization approach, which combines the pharmacophores of different bioactive molecules, is a promising strategy. nih.gov This technique can lead to derivatives with improved affinity, modified selectivity, and potentially reduced side effects. nih.gov Additionally, some hybrid compounds may exhibit dual-action mechanisms, which can help to overcome cross-resistance. nih.gov Predictive toxicology, using computational models to assess the potential for adverse effects early in the design phase, will also be crucial in guiding the development of safer phthalazinone-based drugs. nih.gov

Research Focus AreaKey ChallengesPotential Strategies
Drug Resistance Restoration of DNA repair pathways, decreased target enzyme levels. nih.govDevelopment of dual-action inhibitors, targeting different enzyme domains. nih.gov
Toxicity Off-target effects, "PARP trapping" in healthy cells. drugtargetreview.comMolecular hybridization to improve selectivity, predictive computational toxicology. nih.gov
Therapeutic Index Balancing efficacy and safety.Design of analogs with enhanced tumor-targeting capabilities.

Optimization of Synthetic Pathways for Scalability and Efficiency

The successful translation of promising this compound analogs from the laboratory to clinical use hinges on the development of efficient and scalable synthetic routes. While numerous methods for the synthesis of phthalazinone derivatives have been reported, many are multi-step processes that may not be suitable for large-scale production. longdom.orgfayoum.edu.eg Future research must focus on optimizing these synthetic pathways to improve yields, reduce the number of steps, and utilize more environmentally friendly reagents and conditions. researchgate.net

One-pot, multi-component reactions are particularly attractive for their efficiency, as they allow for the construction of complex molecules in a single step, minimizing waste and purification efforts. longdom.org The use of microwave-assisted synthesis has also shown promise in reducing reaction times and improving yields for some phthalazinone derivatives. researchgate.net Exploring novel catalytic systems, such as magnetic nanoparticles, could further enhance the efficiency and sustainability of these synthetic processes. researchgate.net

The development of robust synthetic methods for introducing a variety of functional groups onto the this compound scaffold is also essential. This will enable the creation of diverse chemical libraries for structure-activity relationship (SAR) studies, which are crucial for identifying the key molecular features responsible for biological activity and for optimizing drug-like properties. nih.govresearchgate.net

Advanced Methodologies for Binding Mode Resolution

A detailed understanding of how this compound and its derivatives interact with their biological targets at the atomic level is fundamental for rational drug design. While X-ray crystallography has been instrumental in revealing the binding modes of some inhibitors, obtaining high-quality crystals of drug-target complexes can be challenging. Therefore, the integration of advanced computational methodologies is becoming increasingly important.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding poses of small molecules within the active sites of proteins. researchgate.netnih.govbiointerfaceresearch.com These methods can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. researchgate.netmdpi.com For example, docking studies of phthalazinone derivatives in the active site of PARP-1 have provided insights into the structural requirements for potent inhibition. researchgate.net

More advanced techniques, such as free energy calculations (e.g., MM-GBSA), can provide a more quantitative estimate of binding affinity, helping to prioritize compounds for synthesis and biological testing. mdpi.com These computational approaches, when used in conjunction with experimental data, can accelerate the optimization of lead compounds by providing a deeper understanding of the structure-activity relationships. rsc.org

Computational MethodApplication in Phthalazinone Research
Molecular Docking Predicting binding poses and identifying key interactions with target proteins. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes over time. researchgate.netnih.gov
MM-GBSA Estimating the binding free energy to quantify binding affinity. mdpi.com

Integration of Artificial Intelligence and Genomics in Drug Discovery of Phthalazinone Derivatives

The convergence of artificial intelligence (AI) and genomics offers transformative potential for the discovery and development of novel this compound-based therapeutics. mdpi.com AI, particularly machine learning and deep learning, can analyze vast datasets to identify new drug targets, design novel molecules with desired properties, and predict their efficacy and toxicity. mdpi.com For instance, generative AI models are being developed to design novel PARP inhibitors from the ground up, potentially accelerating the discovery of new drug candidates. asco.org

Genomics plays a crucial role in identifying patient populations that are most likely to respond to a particular therapy, a cornerstone of personalized medicine. illumina.commdpi.com For phthalazinone-based PARP inhibitors, genomic screening for mutations in BRCA1/2 and other DNA repair genes is already used to guide treatment decisions. nih.govyoutube.com As our understanding of the genetic drivers of disease grows, so too will the opportunities to develop more targeted and effective therapies based on the this compound scaffold.

The integration of AI and genomics can create a powerful feedback loop in drug discovery. Genomic data can inform the design of AI models for drug discovery, while AI can help to analyze complex genomic datasets to identify novel biomarkers of drug response and resistance. illumina.com This synergistic approach will be essential for navigating the complexities of drug development and for realizing the full therapeutic potential of this compound and its derivatives.

Q & A

Q. How to address conflicting spectroscopic data in structural assignments?

  • Methodological Answer : Cross-validate using multiple techniques:
  • Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).
  • Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in dopamine derivative studies .

Q. Tables

Key Characterization Techniques Applications References
X-ray crystallographyMolecular geometry confirmation
¹H/¹³C NMRFunctional group analysis
Fluorescence spectroscopyMetal ion sensing
Common Synthetic Challenges Solutions References
Low reaction yieldsOptimize solvent (e.g., ethanol vs. THF)
Crystal disorderRefine with SHELXL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylphthalazin-1-one
Reactant of Route 2
Reactant of Route 2
2-Methylphthalazin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.